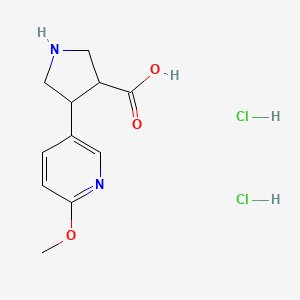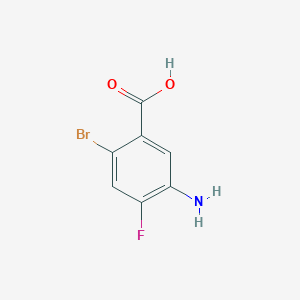
Benzene, 1-(diethoxymethyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(diethoxymethyl)-2-nitro-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a diethoxymethyl group at the first position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzene Derivatives: The compound can be synthesized by nitrating a benzene derivative that already contains a diethoxymethyl group. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with a diethoxymethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by nitration.
Industrial Production Methods: Industrial production of such compounds typically involves large-scale nitration processes using continuous flow reactors to ensure precise control over reaction conditions and to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with Pd/C or iron with hydrochloric acid.
Halogenation: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst like FeCl3 or AlCl3.
Major Products:
Reduction: Amines.
Halogenation: Aryl halides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Employed in the synthesis of materials with specific properties for use in coatings and polymers.
Mechanism of Action
The mechanism by which Benzene, 1-(diethoxymethyl)-2-nitro- exerts its effects involves its ability to participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group. This makes the benzene ring more susceptible to attack by electrophiles. The diethoxymethyl group can also influence the reactivity of the compound by donating electron density through inductive effects.
Comparison with Similar Compounds
Nitrobenzene: Contains a nitro group but lacks the diethoxymethyl group.
Toluene: Contains a methyl group instead of a diethoxymethyl group.
Aniline: Contains an amino group instead of a nitro group.
Uniqueness:
- The presence of both a diethoxymethyl group and a nitro group on the benzene ring makes Benzene, 1-(diethoxymethyl)-2-nitro- unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
Properties
CAS No. |
88356-11-0 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(diethoxymethyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-7-5-6-8-10(9)12(13)14/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
GXYWWDNGNXXZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)
![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)


![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)





